molecular formula C22H26N2O3S B2932046 N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878057-74-0

N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2932046
CAS No.: 878057-74-0
M. Wt: 398.52
InChI Key: IHOGSGPBHGJPNU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS: 878057-74-0) is an indole-derived acetamide with a molecular formula of C22H26N2O3S. Its structure features a 1H-indole core substituted at position 3 with a [(4-methylphenyl)methanesulfonyl] group and at position 1 with an N,N-diethylacetamide side chain . This compound belongs to a broader class of indole-acetamide derivatives, which are widely studied for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities.

Properties

IUPAC Name

N,N-diethyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-8-6-7-9-20(19)24)28(26,27)16-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGSGPBHGJPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with diethylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The indole scaffold is susceptible to oxidation, particularly at electron-rich positions. Key observations include:

Reaction SiteOxidizing Agent/ConditionsProduct FormedReference
Indole C2 positionKMnO₄ in acidic medium (H₂SO₄, 50°C)2-Oxoindole derivative
Sulfonamide sulfurH₂O₂ in acetic acidSulfone stabilization (no oxidation)
  • The methanesulfonyl group remains stable under mild oxidative conditions, but strong oxidants like ozone may cleave the indole ring.

Nucleophilic Substitution

The sulfonamide and acetamide groups participate in nucleophilic substitutions:

Sulfonamide Reactions

ReagentConditionsProductOutcome
NaOH (aqueous)Reflux, 6–8 hoursHydrolysis to sulfinic acidPartial decomposition
LiAlH₄Anhydrous THF, 0°C → RTReduction to thioetherLow yield (~30%)

Acetamide Reactions

ReagentConditionsProductOutcome
H₂SO₄ (conc.)Reflux, 12 hoursCleavage to carboxylic acidQuantitative
Grignard reagentsDry ether, −78°CAlkylation at carbonyl carbonModerate yield (45–60%)

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 4, 5, 6, or 7:

Reaction TypeReagents/ConditionsPosition ModifiedProduct
NitrationHNO₃/H₂SO₄, 0–5°CC55-Nitroindole derivative
HalogenationCl₂/FeCl₃, RTC66-Chloroindole derivative
  • The 4-methylphenylmethanesulfonyl group directs electrophiles to the indole’s C5 and C6 positions due to steric and electronic effects.

Reduction Reactions

Selective reduction pathways include:

Target GroupReagents/ConditionsProductYield (%)
Sulfonamide (SO₂)LiAlH₄, THF, refluxThioether (–S–)30–35
Indole ringH₂/Pd-C, ethanol, 50 psiTetrahydroindole85
  • The acetamide group remains intact under catalytic hydrogenation conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

Reaction TypeCatalytic SystemCoupling PartnerProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidBiaryl indole derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halideN-arylated indole
  • The methanesulfonyl group does not interfere with coupling reactions .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • The indole nitrogen may undergo protonation , leading to ring-opening reactions at elevated temperatures (e.g., with HCl/EtOH, 80°C).
  • The acetamide group resists hydrolysis in mild bases but decomposes in concentrated NaOH (120°C).

Scientific Research Applications

N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indole core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Indole-Acetamide Derivatives

Indole-acetamide analogs differ in substituents on the indole ring, sulfonyl/benzoyl groups, and the nature of the acetamide side chain. These modifications influence physicochemical properties (e.g., solubility, melting points) and biological activity. Below is a comparative analysis:

Table 1: Key Structural Features and Properties of Selected Indole-Acetamide Derivatives
Compound Name / ID Substituents on Indole Ring Acetamide Side Chain Biological Activity Key Reference
Target Compound (CAS: 878057-74-0) 3-[(4-Methylphenyl)methanesulfonyl] N,N-Diethyl Not explicitly reported
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 1-(4-Chlorobenzoyl), 5-methoxy, 2-methyl N-(3-Chloro-4-fluorophenyl) Anticancer (Bcl-2/Mcl-1 inhibition)
N-(Pyridin-2-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10m) 1-(4-Chlorobenzoyl), 5-methoxy, 2-methyl N-(Pyridin-2-yl) Anticancer
N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3j, 3a, 3k) 3-(Hydroxyimino)methyl N-(Halogenated phenyl) Antioxidant (FRAP/DPPH assays)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide (26) 1-(4-Chlorobenzoyl), 5-methoxy N-(Methylsulfonyl) Not explicitly reported
N-[2-[2-(4-Methylphenyl)-1H-indol-3-yl]ethyl]acetamide 2-(4-Methylphenyl) N-Ethyl Not reported
A. Anticancer Activity
  • Compound 10j and 10m () exhibit anticancer activity via Bcl-2/Mcl-1 inhibition. Their 4-chlorobenzoyl and methoxy groups enhance lipophilicity and target binding, while the pyridinyl side chain in 10m may improve solubility .
  • The diethylacetamide side chain could reduce metabolic degradation relative to aryl amides (e.g., phenethyl in ), which are prone to P450-mediated oxidation .
B. Antioxidant Activity
  • Compounds 3j, 3a, 3k () demonstrate potent antioxidant activity due to ortho-halogenated phenyl rings (Cl, Br) on the acetamide side chain. These groups enhance radical scavenging via electron-withdrawing effects .
  • Target Compound : The 4-methylphenyl group (electron-donating) at the sulfonyl position may reduce antioxidant efficacy compared to halogenated analogs. However, its sulfonyl group could stabilize radical intermediates.
C. Metabolic Stability
  • Phenethyl amide derivatives () suffer from rapid P450-mediated metabolism. In contrast, the N,N-diethyl group in the target compound may hinder oxidative metabolism, improving pharmacokinetic stability .

Physicochemical Properties

  • Melting Points : Analogs in show melting points ranging from 153°C to 194°C, influenced by substituent polarity. The target compound’s melting point is unreported, but its diethyl group may lower it compared to halogenated derivatives .
  • Solubility : Pyridinyl (10m) and methanesulfonyl (26) groups enhance aqueous solubility, whereas the target’s hydrophobic 4-methylphenylsulfonyl group may reduce it .

Biological Activity

N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole Moiety : Contributes to the compound's pharmacological properties.
  • Methanesulfonyl Group : Enhances solubility and bioavailability.
  • Diethylamino Group : Impacts receptor binding affinity.

The IUPAC name for the compound is this compound, and its molecular formula is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and pain perception .

Potential Mechanisms:

  • Receptor Binding : The compound may exhibit high affinity for sigma receptors, which are implicated in neuroprotective effects and modulation of pain pathways .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter degradation, thus enhancing their availability in the synaptic cleft.

Antinociceptive Effects

In a study evaluating antinociceptive properties, this compound demonstrated significant pain relief in animal models. The formalin test indicated a dose-dependent reduction in nociception when administered intrathecally .

Dosage (µg/rat)Pain Reduction (%)
1025
10050
30070

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

  • Case Study on Sigma Receptor Affinity :
    • A study found that compounds similar to this compound showed high selectivity for sigma receptors over other receptor types, with Ki values indicating strong binding affinity .
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound inhibited cell proliferation in human glioma cells through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

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